
Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate, also known as DDFM, is an organic compound with a molecular formula of C8H6F2O4 and a molecular weight of 194.13 g/mol. It is a colorless, crystalline solid with a melting point of about 100°C. DDFM has a variety of uses in the scientific research community, including its application in organic synthesis, as a reagent in organic reactions, and as an inhibitor of enzymes.
Scientific Research Applications
Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% is widely used in scientific research, primarily as a reagent in organic synthesis. It is used to synthesize a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. It can also be used as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% has also been used in the synthesis of fluorinated compounds, such as fluorinated steroids and fluorinated amino acids.
Mechanism of Action
The mechanism of action of Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% is not well understood. However, it is believed to act as an inhibitor of enzymes by forming a covalent bond with the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% also has been shown to act as an electron acceptor, which may explain its ability to inhibit enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% are not well understood. However, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Inhibition of this enzyme may lead to decreased inflammation and pain. Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% has also been shown to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes. Inhibition of this enzyme may lead to decreased inflammation and allergies.
Advantages and Limitations for Lab Experiments
Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to obtain. It is also a relatively stable compound, making it ideal for use in organic synthesis. However, it does have some limitations. Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% is a relatively strong acid, which can cause corrosion of laboratory equipment. It is also a relatively strong oxidizing agent, which can lead to the formation of unwanted byproducts.
Future Directions
The potential applications of Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% are vast, and the possibilities for future research are numerous. Some potential future directions include investigating the effects of Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% on other enzymes, exploring its potential use as a therapeutic agent, and examining its potential as a catalyst for organic reactions. Additionally, further research into the mechanism of action of Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% and its biochemical and physiological effects could lead to a better understanding of its potential applications.
Synthesis Methods
Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% can be synthesized from dimethyl malonate, an organic compound with a molecular formula of C4H6O4, and 2,2-difluorobenzoic acid, an aromatic acid with a molecular formula of C7H4F2O2. The reaction involves the condensation of the two compounds in the presence of an acid catalyst, such as sulfuric acid. The reaction yields dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate as the primary product, along with some byproducts.
properties
IUPAC Name |
dimethyl 2-(2,2-difluoro-1,3-benzodioxol-5-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O6/c1-17-10(15)9(11(16)18-2)6-3-4-7-8(5-6)20-12(13,14)19-7/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIQHDMEDBALKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC2=C(C=C1)OC(O2)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(2,2-difluorobenzo-1,3-dioxol-5-yl)malonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


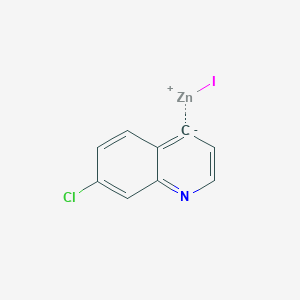
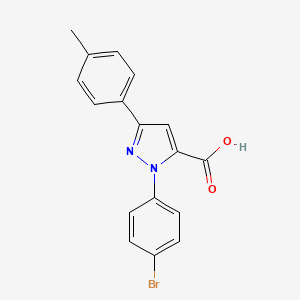
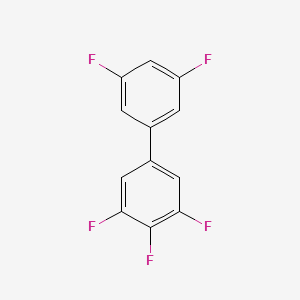


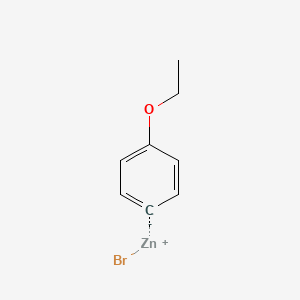




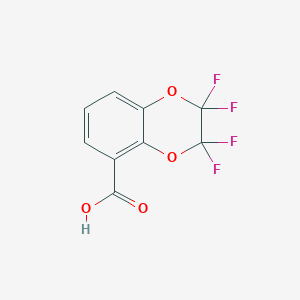

![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)